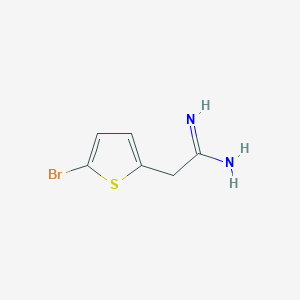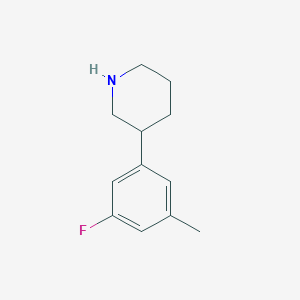
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid is a compound that belongs to the class of amino acids It contains an amino group, a carboxyl group, and a unique side chain that includes a 7-chloro-1,3-dioxaindan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid typically involves the following steps:
Formation of the 7-chloro-1,3-dioxaindan moiety: This can be achieved through a series of reactions starting from a suitable precursor, such as a chlorinated benzene derivative. The formation of the dioxane ring involves cyclization reactions.
Introduction of the amino acid side chain: The amino acid side chain can be introduced through a nucleophilic substitution reaction, where an appropriate amino acid derivative reacts with the 7-chloro-1,3-dioxaindan intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 7-chloro-1,3-dioxaindan moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the 7-chloro-1,3-dioxaindan moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-(1,3-dioxaindan-5-yl)propanoic acid: Similar structure but lacks the chlorine atom.
3-Amino-3-(1,3-dioxaindan-5-yl)propanoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)propanoic acid makes it unique compared to its analogs. This chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different biological activities and applications.
特性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC名 |
3-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-6-1-5(7(12)3-9(13)14)2-8-10(6)16-4-15-8/h1-2,7H,3-4,12H2,(H,13,14) |
InChIキー |
SPGATYYMXBHLPD-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CC(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


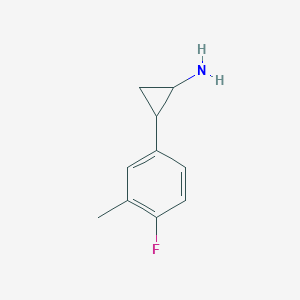
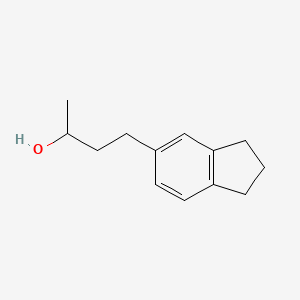

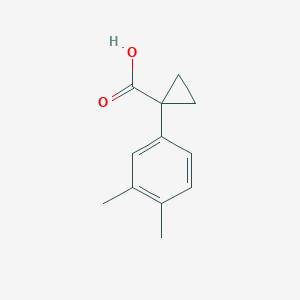

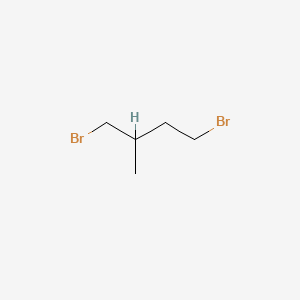
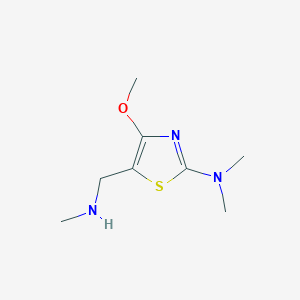
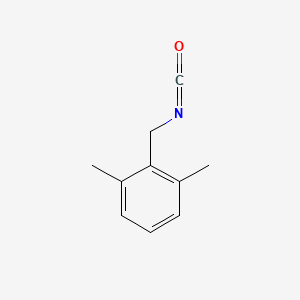
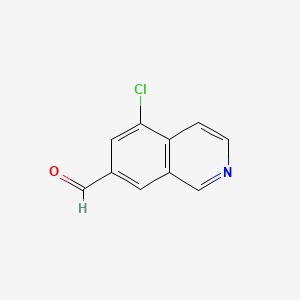

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
